molecular formula C6H6N2O4 B187775 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 75092-39-6

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No. B187775
CAS RN: 75092-39-6
M. Wt: 170.12 g/mol
InChI Key: MFKWUVYTAQKQMF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two carboxylic acid groups at the 3 and 5 positions of the ring . The molecule also has a methyl group attached to the nitrogen atom at the 1 position .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.12 . The compound is stable under normal conditions, but specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.

Scientific Research Applications

  • Synthesis and Crystal Structures of Mononuclear CuII/CoII Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential in forming mononuclear chelate complexes with CuII/CoII/ZnII, indicating applications in coordination chemistry and crystallography (Radi et al., 2015).

  • Structural, Spectral, and Theoretical Investigations : Studies on biologically important pyrazole-4-carboxylic acid derivatives highlight their structural and spectral properties, suggesting relevance in pharmaceutical and chemical research (Viveka et al., 2016).

  • Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research indicates the significance of 1-alkyl-pyrazole acid as an intermediate in synthesizing biologically active compounds, showcasing its pharmaceutical applications (Zhang Yu-jua, 2013).

  • Pyrazole Derivatives as Corrosion Inhibitors : Some pyrazole derivatives have been evaluated as corrosion inhibitors for steel, suggesting applications in materials science and industrial processes (Herrag et al., 2007).

  • Efficient Catalytic Phosphate Ester Cleavage by Binuclear Zinc(II) Pyrazolate Complexes : This study explores the use of dizinc(II) complexes based on pyrazolate ligands as functional models of phosphoesterases, relevant in biochemistry and catalysis (Penkova et al., 2009).

  • Cobalt(II) and Copper(II) in Selective Coordination of Armed Ligands : Research on novel pyrazole derivatives forming coordination complexes with CoII/CuII indicates applications in coordination chemistry (Hadda et al., 2007).

  • Modeling Molecular Interactions of Propounded Pyrazole Based Drug Candidates : This study includes the synthesis and testing of pyrazole derivatives for antimicrobial activities, pointing to their pharmaceutical and medical applications (Shubhangi et al., 2019).

  • Research on the Synthesis of 1-methyl-pyrazole-3-carboxylic Acid : The synthesis and optimization of this compound, confirming its structure through IR and chromatography, suggests its significance in chemical synthesis (Duan Yuan-fu, 2011).

  • Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles : This research on electro-organic synthesis of heterocyclic compounds from pyrazoles indicates applications in organic chemistry and electrocatalysis (Zandi et al., 2021).

  • Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative : This study on the reactivity of trinitropyrazole derivatives suggests applications in the synthesis of novel compounds and potentially in materials science (Dalinger et al., 2013).

properties

IUPAC Name

1-methylpyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWUVYTAQKQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344635
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

CAS RN

75092-39-6
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Li, X Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
Crystal structure of bis{tetraaqua-[μ3-1-(4-carboxylatophenyl)-5-methyl-1H-pyrazole-3-carboxylate-κ4N,O,O′,O″] [μ2-1-methyl-1H-pyrazole-3,5-dicarboxylate-κ3N,O:O]dicobalt(II)} …
Number of citations: 1 www.degruyter.com
PG Baraldi, MA Tabrizi, D Preti, A Bovero… - Journal of medicinal …, 2004 - ACS Publications
Here we report the synthesis of 8-heterocycle-substituted xanthines as potent and selective A 2B adenosine receptor antagonists. The structure−activity relationships (SAR) of the …
Number of citations: 133 pubs.acs.org
MS Yusubov, GA Zholobova, SF Vasilevsky… - Tetrahedron, 2002 - Elsevier
Oxidation of the triple bond in 4-alkynylpyrazoles 2a–e and acetylenic derivatives of the crown-ethers 7a,b with PdCl 2 –DMSO has been carried out to give unsymmetrical hetaryl-1,2-…
Number of citations: 50 www.sciencedirect.com

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